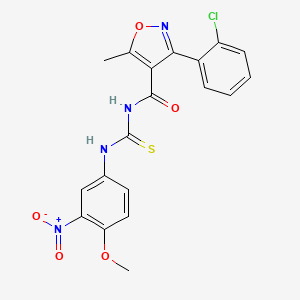
3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O5S and its molecular weight is 446.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-chlorophenyl)-N-((4-methoxy-3-nitrophenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of derivatives that exhibit diverse biological activities. Its structure can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₄S
- Molecular Weight : 357.81 g/mol
-
Chemical Structure :
SMILES CC O N C1 CC CC Cl C1 C O N C2 C C N C C2 OC N O C S
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its antiviral, anticancer, and anti-inflammatory properties.
Antiviral Activity
Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. Specifically, compounds similar to the one have shown effectiveness against Hepatitis B virus (HBV) and other viral pathogens by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
Anticancer Properties
Studies have demonstrated that isoxazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The compound under review has shown selective cytotoxicity against melanoma cells, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Compounds containing nitrophenyl groups are known for their anti-inflammatory properties. Preliminary data suggest that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antiviral activity against HBV | In vitro assays using HepG2.2.15 cell line |
| Study 2 | Induced apoptosis in melanoma cells | MTT assay for cell viability; flow cytometry for apoptosis detection |
| Study 3 | Reduced inflammatory cytokines in macrophages | ELISA assays to measure cytokine levels |
Case Study: Anticancer Efficacy
In a recent study, the compound was tested against human melanoma cells (VMM917). The results showed a 4.9-fold increase in cytotoxicity compared to normal cells, with significant induction of apoptosis observed through flow cytometry analysis. The mechanism involved cell cycle arrest at the S phase, indicating a potential pathway for therapeutic intervention in melanoma treatment .
The proposed mechanism of action involves the inhibition of key enzymes and pathways involved in cell proliferation and viral replication. The presence of the carbamothioyl group is hypothesized to enhance binding affinity to target proteins, thereby increasing efficacy.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-10-16(17(23-29-10)12-5-3-4-6-13(12)20)18(25)22-19(30)21-11-7-8-15(28-2)14(9-11)24(26)27/h3-9H,1-2H3,(H2,21,22,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRPVOOCZIVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













